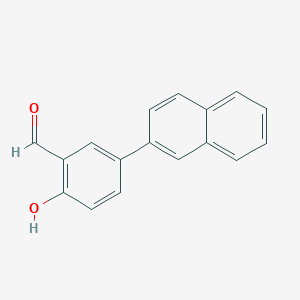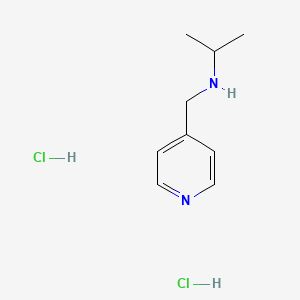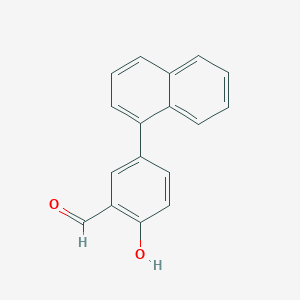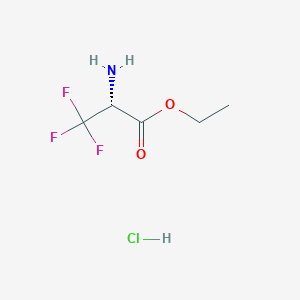amine CAS No. 1240590-80-0](/img/structure/B6344059.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine], also known as Methoxyphenyl Prop-2-en-1-yl Propyl Amine (MPPA), is an aromatic amine that has a wide range of applications in the scientific field. It is a synthetic compound that has been used in various laboratory experiments and in the synthesis of other compounds. MPPA is a colorless, volatile, and flammable liquid with a boiling point of about 60°C and a melting point of about -42°C. The structure of MPPA is composed of a propenyl group and a phenyl ring with a methoxy group attached to it.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to chalcones, which are known for their pharmacological properties. It could be investigated for its antibacterial, antifungal, and anti-inflammatory activities. The compound’s ability to modify the pharmacokinetic properties of pharmaceutical agents could also be explored, potentially leading to the development of new drug delivery systems or therapeutic agents .
Materials Science
In materials science, the compound could be used in the synthesis of novel organic frameworks. Its molecular structure may allow it to act as a building block for creating polymers with specific mechanical and thermal properties. Additionally, its potential as a precursor for conductive materials could be valuable in developing organic solar cells .
Analytical Chemistry
The compound’s unique structure might make it suitable as a reagent or a molecular probe in analytical chemistry. It could be used to develop new methods for the detection and quantification of biomolecules or environmental pollutants. Its application in chromatography or spectrometry as a standard or a derivatization agent could also be significant .
Environmental Science
In environmental science, this compound could be studied for its role in biodegradation processes. It might serve as a substrate for microbial degradation, helping to understand the breakdown of similar organic compounds in the environment. Its potential use in environmental remediation, possibly as a part of a strategy to degrade pollutants, is another area of application .
Biochemistry
Biochemically, the compound could be important in studying enzyme-substrate interactions, particularly with enzymes that interact with chalcone-like structures. It may also be used in assays to measure enzyme activity or inhibition, providing insights into metabolic pathways involving similar compounds .
Pharmacology
In pharmacology, the compound’s effects on biological systems could be examined. It may influence various signaling pathways and could be used to study the pharmacodynamics and pharmacokinetics of drugs with similar properties. Its role in modulating receptors or ion channels could lead to new understandings of cellular processes .
Mecanismo De Acción
Target of Action
The primary target of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine interacts with STAT3, inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the pathway and reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and potentially the symptoms of diseases like rheumatoid arthritis .
Pharmacokinetics
The compound’s molecular weight of205.3 g/mol suggests that it may have good bioavailability
Result of Action
The inhibition of STAT3 activation by (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine leads to a reduction in the production of pro-inflammatory mediators . This can result in decreased inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis .
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUUIYFBYZCQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)


![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)


